1-(Benzylamino)-4,4,4-trifluorobutan-2-ol

Catalog No.
S808297
CAS No.
939793-42-7
M.F
C11H14F3NO
M. Wt
233.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol

CAS Number

939793-42-7

Product Name

1-(Benzylamino)-4,4,4-trifluorobutan-2-ol

IUPAC Name

1-(benzylamino)-4,4,4-trifluorobutan-2-ol

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2

InChI Key

FIPYXVWKZLCGAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC(CC(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)CNCC(CC(F)(F)F)O

1-(Benzylamino)-4,4,4-trifluorobutan-2-ol is a fluorinated compound characterized by a trifluoromethyl group attached to a butanol structure. Its molecular formula is C11H12F3N, and it features a benzylamino moiety that enhances its biological activity and solubility in organic solvents. The presence of three fluorine atoms contributes to its unique chemical properties, such as increased lipophilicity and potential for diverse interactions in biological systems.

There is no documented information regarding a specific mechanism of action for 1-Benzylamino-4,4,4-trifluoro-butan-2-ol in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators.
  • Working in a well-ventilated area.
  • Avoiding contact with skin and eyes.
  • Proper storage and disposal following recommended guidelines for organic compounds.
Typical of alcohols and amines. Notable reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, making it a potential precursor for further functionalization.
  • Dehydration: Under acidic conditions, the alcohol group may lose water to form an alkene.
  • Formation of Amides: The amine group can react with carboxylic acids to form amides, which may enhance its pharmacological profile.

1-(Benzylamino)-4,4,4-trifluorobutan-2-ol exhibits notable biological activities, particularly in medicinal chemistry. Its structural components suggest potential applications as:

  • Antimicrobial Agents: The trifluoromethyl group often enhances the potency of compounds against various pathogens.
  • Neuroprotective Agents: Some studies indicate that similar compounds may exhibit neuroprotective effects, making them candidates for further research in neurodegenerative diseases.

Several synthetic routes have been documented for the preparation of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol:

  • Direct Amination: The compound can be synthesized via direct amination of 4,4,4-trifluorobutan-2-ol with benzylamine under controlled conditions.
  • Trifluoromethylation: Utilizing trifluoromethylating agents like trifluoromethanesulfonic acid can introduce the trifluoromethyl group onto the butanol backbone effectively.
  • Electrochemical Methods: Recent studies have explored electrochemical methods that allow for more environmentally friendly synthesis pathways with good yields .

This compound has potential applications across various fields:

  • Pharmaceuticals: As a building block in drug development due to its unique properties and biological activities.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing pesticides or fungicides.
  • Materials Science: The fluorinated structure may contribute to the development of new materials with specific thermal or chemical resistance properties.

Interaction studies focusing on 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol have indicated its ability to form complexes with various biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Molecular Docking Studies: Computational methods to predict the interaction of this compound with target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Amino-3-(benzylamino)-4,4,4-trifluorobutan-2-olContains additional amino groupPotentially enhanced biological activity
TrifluoroethanolSimple alcohol with trifluoromethyl groupLess complex; primarily used as a solvent
1-(Phenylamino)-4,4,4-trifluorobutan-2-olSimilar amine structure but with a phenyl instead of benzylDifferent electronic properties due to phenyl ring

The uniqueness of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol lies in its combination of a trifluoromethyl group and a benzylamine moiety, which may enhance both its solubility and biological activity compared to similar compounds.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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